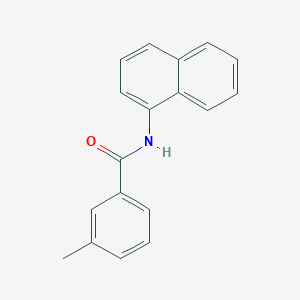
3-Methyl-N-(1-naphthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(1-naphthyl)benzamide, also known as MNBA, is a chemical compound that belongs to the class of amide derivatives. It is a white crystalline solid with a molecular formula of C19H17NO and a molecular weight of 271.35 g/mol. MNBA has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(1-naphthyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exert a number of biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-N-(1-naphthyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it useful for studying various physiological processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 3-Methyl-N-(1-naphthyl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has been shown to have potent neuroprotective effects, and further research could lead to the development of new therapies for these conditions. Another potential direction is the study of this compound's effects on the immune system. This compound has been shown to modulate the production of cytokines and chemokines, and further research could lead to the development of new immunomodulatory therapies. Finally, this compound could be used as a tool for studying the mechanisms underlying inflammation and oxidative stress in the body, which could lead to a better understanding of these processes and the development of new treatments for related conditions.
Méthodes De Synthèse
3-Methyl-N-(1-naphthyl)benzamide can be synthesized via a simple one-pot reaction between 1-naphthylamine and 3-methylbenzoyl chloride in the presence of triethylamine as a base. The reaction occurs through the formation of an amide bond between the amine and the acid chloride. The product can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-Methyl-N-(1-naphthyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been shown to possess potent antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H15NO |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
3-methyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-6-4-9-15(12-13)18(20)19-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3,(H,19,20) |
Clé InChI |
YORPYFLFOLLPND-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)




![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)
